1,4-Dibenzyloxy-2-nitrobenzene
Overview
Description
1,4-Dibenzyloxy-2-nitrobenzene is an organic compound with the molecular formula C20H17NO4 and a molecular weight of 335.35 g/mol It is characterized by the presence of two benzyloxy groups and a nitro group attached to a benzene ring
Scientific Research Applications
1,4-Dibenzyloxy-2-nitrobenzene has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzyloxy-2-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1,4-dibenzyloxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyloxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Reduction: 1,4-Dibenzyloxy-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,4-dibenzyloxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxy groups can also interact with other molecules, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzyloxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,4-Dimethoxy-2-nitrobenzene: Contains methoxy groups instead of benzyloxy groups, leading to different reactivity and applications.
2-Nitrohydroquinone: Contains hydroxyl groups instead of benzyloxy groups, resulting in different chemical properties and uses.
Properties
IUPAC Name |
2-nitro-1,4-bis(phenylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZFMSSFDIBXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325517 | |
Record name | 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51792-85-9 | |
Record name | 51792-85-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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